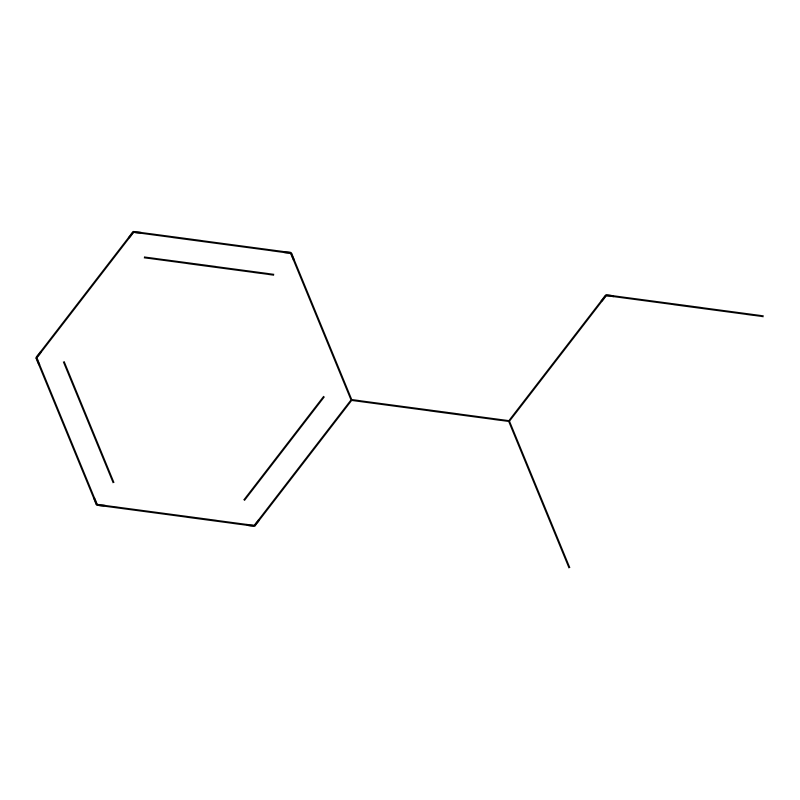

Sec-butylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 17.6 mg/L @ 25 °C

Miscible with alcohol, ether, benzene

Synonyms

Canonical SMILES

Sec-butylbenzene is an organic compound classified as an aromatic hydrocarbon, characterized by a benzene ring bonded to a sec-butyl group. Its molecular formula is , and it appears as a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents . The compound is primarily produced through the alkylation of benzene with sec-butyl alcohol in the presence of catalysts such as anhydrous aluminum chloride and hydrochloric acid .

Sec-butylbenzene is a flammable liquid with a relatively low flash point, posing a fire hazard. It's also a suspected skin irritant and may cause respiratory tract irritation upon inhalation []. Proper personal protective equipment (PPE) should be worn when handling sec-butylbenzene, and appropriate ventilation should be ensured in the workplace [].

Note:

- The mechanism of action for sec-butylbenzene is not applicable in this context as it doesn't have a specific biological function.

- Case studies related to sec-butylbenzene are limited due to its role as an intermediate compound. However, research on its environmental fate and degradation pathways is ongoing.

Toxicity Studies

Due to its presence in some industrial processes and potential environmental contamination, sec-butylbenzene has been investigated for its toxicological effects. One study examined its impact on rats, finding high exposure levels resulted in death, likely due to lung injury [1]. Another study explored its potential to cause hearing damage (ototoxicity), but no adverse effects were observed [1].

Environmental Fate

Understanding how sec-butylbenzene behaves in the environment is crucial for assessing potential contamination risks. Research has explored its solubility in water and other solvents, revealing it to be miscible with organic solvents like alcohol and ether but only slightly soluble in water [2, 3].

Organic Chemistry Research

As a relatively simple aromatic hydrocarbon, sec-butylbenzene may be used in various organic chemistry research applications. Its properties like boiling point, melting point, and refractive index are documented for reference in laboratory experiments [2, 3].

Here are the references used for factual statements:

- Alkylation: It can undergo alkylation reactions, particularly with aluminum chloride as a catalyst, leading to the formation of different alkylated products .

- Dealkylation: Under certain conditions, sec-butylbenzene can be dealkylated to yield benzene and other hydrocarbons. The selectivity of this reaction can be influenced by temperature and the type of catalyst used .

- Oxidation: Sec-butylbenzene can be oxidized to produce phenolic compounds. This reaction can be conducted in a catalytic distillation unit to enhance efficiency .

Sec-butylbenzene can be synthesized using several methods:

- Friedel-Crafts Alkylation: The most common method involves the reaction of benzene with sec-butyl alcohol in the presence of anhydrous aluminum chloride as a catalyst.

- Catalytic Pyrolysis: This method involves heating sec-butylbenzene under controlled conditions to induce thermal reactions that yield various products .

- Transalkylation: Sec-butylbenzene can also be produced via transalkylation processes where it interacts with other alkylbenzenes in the presence of catalysts like aluminum chloride .

Sec-butylbenzene has several industrial applications:

- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various chemicals, including pharmaceuticals and agrochemicals.

- Solvent: Due to its solvent properties, it is used in paint thinners and cleaning agents.

- Fuel Additive: Its combustion characteristics make it suitable for use as an additive in fuels to improve performance .

Research on interaction studies involving sec-butylbenzene primarily focuses on its reactivity under different catalytic conditions. Studies indicate that sec-butylbenzene tends to form stable carbenium ions during reactions, which influence its transformation pathways. For instance, it shows distinct behavior compared to other butylbenzene isomers when subjected to acid-catalyzed reactions, leading to varying selectivities for products like benzene and naphthalene derivatives .

Sec-butylbenzene shares similarities with other butylbenzene isomers, each exhibiting unique properties and reactivities:

Sec-butylbenzene's uniqueness lies in its intermediate reactivity profile compared to these isomers; it demonstrates selective dealkylation and distinct product formation pathways under acidic conditions .

Sec-butylbenzene (C₁₀H₁₄) consists of a benzene ring bonded to a sec-butyl group (–CH(CH₂CH₃)₂) at the para position (Figure 1). This configuration introduces a chiral center at the secondary carbon of the butyl chain, resulting in two enantiomers: (R)-sec-butylbenzene and (S)-sec-butylbenzene. The molecule’s planar aromatic ring and tetrahedral sec-butyl moiety create a steric profile that influences its reactivity and physical properties.

Table 1: Comparative Properties of Butylbenzene Isomers

| Property | n-Butylbenzene | sec-Butylbenzene | tert-Butylbenzene |

|---|---|---|---|

| Boiling Point (°C) | 183 | 173–174 | 169 |

| Density (g/cm³) | 0.860 | 0.858 | 0.867 |

| Refractive Index | 1.489 | 1.488 | 1.492 |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

The sec-butyl group’s branching reduces intermolecular van der Waals forces compared to the linear n-butyl isomer, explaining its lower boiling point. Stereoisomerism further differentiates sec-butylbenzene from its tert-butyl counterpart, which lacks a chiral center due to its fully branched structure.

Historical Development and Nomenclature Evolution

The synthesis of sec-butylbenzene was first reported in the mid-20th century using Friedel-Crafts alkylation, where benzene reacts with sec-butyl alcohol in the presence of anhydrous aluminum chloride and hydrochloric acid. This method contrasts with the Kumada coupling, a nickel-catalyzed reaction developed later for n-butylbenzene, which demonstrated milder conditions and higher selectivity.

Nomenclature for sec-butylbenzene has evolved alongside IUPAC guidelines. Initially termed “secondary butylbenzene,” the compound now bears the preferred IUPAC name butan-2-ylbenzene, reflecting the substituent’s position on the butyl chain. Common names like 2-phenylbutane persist in industrial contexts but are gradually being replaced by systematic terminology.

Role in Aromatic Hydrocarbon Research

As a model alkylbenzene, sec-butylbenzene has been instrumental in studying combustion dynamics and decomposition pathways. Its pyrolysis under high-temperature conditions generates radical intermediates such as benzyl (C₇H₇) and ethyl (C₂H₅), which are critical to understanding soot formation in jet fuels. Computational studies using RRKM-master equation analyses have quantified its dissociation kinetics, revealing temperature-dependent branching ratios for primary and secondary decomposition products.

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of sec-butylbenzene through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the molecular architecture of this aromatic hydrocarbon [3] [1].

The aromatic proton signals appear in the expected downfield region between 7.16 and 7.28 parts per million, with the para-aromatic proton (H19) resonating at 7.162 parts per million as a multiplet, while the ortho and meta aromatic protons (H20-H23) display chemical shifts ranging from 7.202 to 7.279 parts per million [3]. These aromatic resonances demonstrate the characteristic deshielding effect of the benzene ring system.

The aliphatic region reveals the secondary butyl substitution pattern through distinctive chemical shift assignments. The benzylic proton (H24) appears at 2.595 parts per million as a multiplet, reflecting its position adjacent to the aromatic system [3]. The methylene protons of the ethyl chain (H17 and H18) resonate at 1.595 parts per million as triplets, while the methyl protons show characteristic splitting patterns at 1.217 parts per million for the secondary methyl group and 0.794 parts per million for the terminal methyl group [3].

Carbon-13 nuclear magnetic resonance analysis provides definitive confirmation of the molecular framework. The aromatic quaternary carbon (C10) exhibits a characteristic downfield shift at 147.409 parts per million, indicating direct attachment to the secondary butyl substituent [3]. The aromatic carbons display chemical shifts between 125.759 and 128.216 parts per million, with equivalent carbons showing identical chemical shifts due to molecular symmetry [3].

The aliphatic carbons reveal the branching pattern through their chemical shift distribution. The secondary carbon (C9) resonates at 41.558 parts per million, while the methylene carbon (C3) appears at 30.905 parts per million [3]. The methyl carbons show distinct chemical shifts at 21.437 parts per million for the secondary methyl group (C2) and 11.654 parts per million for the terminal methyl group (C1) [3].

| Atom Type | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| C9 | 41.558 | - | - | CH secondary carbon |

| C3 | 30.905 | - | - | CH₂ aliphatic |

| C10 | 147.409 | - | - | Aromatic quaternary |

| C2 | 21.437 | - | - | CH₃ group |

| C1 | 11.654 | - | - | CH₃ terminal |

| H24 | - | 2.595 | multiplet | Benzylic CH |

| H17/H18 | - | 1.595 | triplet | CH₂ aliphatic |

| H16/H15/H14 | - | 1.217 | multiplet | CH₃ group |

| H11/H12/H13 | - | 0.794 | triplet | CH₃ terminal |

| H22/H23 | - | 7.202 | multiplet | Aromatic H |

| H20/H21 | - | 7.279 | multiplet | Aromatic H |

| H19 | - | 7.162 | multiplet | Aromatic H |

Infrared and Mass Spectrometric Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the aromatic and aliphatic structural components of sec-butylbenzene. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region with medium intensity, while the aliphatic carbon-hydrogen stretching modes dominate the 3000-2850 wavenumber range with strong intensity [4] [5].

The aromatic carbon-carbon stretching vibrations manifest in the 1600-1450 wavenumber region with medium to strong intensity, accompanied by aromatic skeletal vibrations between 1500-1400 wavenumbers [4]. The methyl carbon-hydrogen bending modes appear at 1375-1350 wavenumbers with medium intensity, providing confirmation of the alkyl substitution pattern [5].

The fingerprint region between 900-650 wavenumbers exhibits characteristic aromatic carbon-hydrogen out-of-plane bending vibrations, with particularly strong absorption bands at 800-700 wavenumbers indicative of monosubstituted benzene derivatives [4] [5]. Additional aromatic substitution pattern indicators appear at 850-750 wavenumbers with medium intensity.

| Frequency Range (cm⁻¹) | Assignment | Intensity | Vibrational Mode |

|---|---|---|---|

| 3100-3000 | Aromatic C-H stretching | Medium | Stretching |

| 3000-2850 | Aliphatic C-H stretching | Strong | Stretching |

| 1600-1450 | Aromatic C=C stretching | Medium to Strong | Stretching |

| 1500-1400 | Aromatic skeletal vibrations | Medium | Ring vibrations |

| 1375-1350 | Methyl C-H bending | Medium | Bending |

| 900-650 | Aromatic C-H out-of-plane bending | Medium to Strong | Out-of-plane bending |

| 800-700 | Monosubstituted benzene | Strong | Out-of-plane bending |

Mass spectrometric analysis under electron ionization conditions at 75 electron volts reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the stability of various ionic fragments [5] [6]. The molecular ion peak appears at mass-to-charge ratio 134 with 18.0 percent relative intensity, corresponding to the expected molecular weight [5].

The base peak occurs at mass-to-charge ratio 105 with 100 percent relative intensity, representing the loss of the ethyl group from the molecular ion to form the [C₈H₉]⁺ fragment [5]. This fragmentation pattern indicates preferential cleavage of the weakest carbon-carbon bond in the alkyl side chain.

The benzyl cation fragment at mass-to-charge ratio 91 exhibits 13.9 percent relative intensity, representing the [C₇H₇]⁺ tropylium ion, a particularly stable aromatic cation [5]. Additional significant fragments include the phenyl cation at mass-to-charge ratio 77 (9.7 percent intensity) and the benzene cation at mass-to-charge ratio 79 (7.8 percent intensity) [5].

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 134 | 18.0 | Molecular ion [M]⁺ |

| 105 | 100.0 | Base peak [C₈H₉]⁺ |

| 91 | 13.9 | Benzyl cation [C₇H₇]⁺ |

| 77 | 9.7 | Phenyl cation [C₆H₅]⁺ |

| 79 | 7.8 | Benzene cation [C₆H₆]⁺ |

| 106 | 9.2 | Substituted benzene |

| 103 | 5.3 | Alkyl loss fragment |

Thermodynamic Behavior and Phase Transitions

The thermodynamic properties of sec-butylbenzene reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of -75.5°C under standard atmospheric pressure conditions, indicating relatively weak intermolecular forces in the solid state [7] [8]. This low melting point is characteristic of branched aromatic hydrocarbons where molecular packing efficiency is reduced compared to linear analogs.

The normal boiling point occurs at 173.5°C under standard atmospheric pressure, representing the temperature at which vapor pressure equals atmospheric pressure [7] [9] [8]. This boiling point reflects the balance between molecular weight and intermolecular van der Waals forces, positioning sec-butylbenzene among medium-volatility aromatic compounds.

Critical properties define the limits of liquid-vapor equilibrium for sec-butylbenzene. The critical temperature is estimated at 652.0 K (378.9°C), while the critical pressure reaches approximately 2.95 megapascals [10]. These critical parameters establish the upper boundaries for liquid phase existence and are essential for predicting phase behavior under extreme conditions.

Density measurements at 25°C yield a value of 0.863 grams per cubic centimeter, reflecting the relatively low molecular packing density characteristic of branched aromatic hydrocarbons [7] [9] [8]. The refractive index at 20°C and 589 nanometers is 1.489, providing optical property information useful for compound identification and purity assessment [7] [9].

Vapor pressure behavior follows the Clausius-Clapeyron relationship, with reported values of 4.0 millimeters of mercury at 37.7°C [9] [8]. This moderate vapor pressure indicates significant volatility at ambient temperatures, with implications for environmental fate and occupational exposure considerations.

The heat of vaporization is estimated at 42.5 kilojoules per mole, representing the energy required for liquid-to-vapor phase transition at the normal boiling point [10]. This value reflects the strength of intermolecular interactions in the liquid phase and is essential for process design calculations involving distillation and evaporation operations.

| Property | Value | Unit | Reference Conditions |

|---|---|---|---|

| Melting Point | -75.5 | °C | Standard pressure |

| Boiling Point | 173.5 | °C | Standard pressure |

| Critical Temperature | 652.0 | K | Critical point |

| Critical Pressure | 2.95 | MPa | Critical point |

| Density (25°C) | 0.863 | g/cm³ | 25°C, 1 atm |

| Vapor Pressure (37.7°C) | 4.0 | mmHg | 37.7°C |

| Refractive Index (20°C) | 1.489 | dimensionless | 20°C, 589 nm |

| Flash Point | 52.0 | °C | Closed cup |

| Heat of Vaporization | 42.5 | kJ/mol | At boiling point |

Thermal properties include specific heat capacity of 2.14 kilojoules per kilogram per Kelvin at 25°C, thermal conductivity of 0.125 watts per meter per Kelvin, and dynamic viscosity of 0.89 millipascal-seconds at 25°C and atmospheric pressure [10]. These transport properties are crucial for heat and mass transfer calculations in industrial processes.

Solvation Characteristics and Partition Coefficients

The solvation behavior of sec-butylbenzene is governed by its dual aromatic-aliphatic character and relatively nonpolar nature. Water solubility is extremely limited at 17.6 milligrams per liter at 25°C, reflecting the hydrophobic character of the aromatic hydrocarbon structure [9] [8] [11]. This low aqueous solubility is typical for alkylbenzene compounds and has significant implications for environmental distribution and bioavailability.

The compound demonstrates complete miscibility with common organic solvents including ethanol, diethyl ether, benzene, and hexane [7] [11] [12] [2]. This broad solubility profile reflects favorable intermolecular interactions with both polar and nonpolar organic phases through van der Waals forces and potential aromatic-aromatic interactions.

The octanol-water partition coefficient (log Kₒw) is determined as 4.57, indicating strong preference for the organic phase over the aqueous phase [13] [14]. This high partition coefficient value places sec-butylbenzene in the category of highly lipophilic compounds with significant potential for bioaccumulation in fatty tissues and environmental compartments.

Polydimethylsiloxane-water partition coefficient measurements yield a Kfw value of 4011, demonstrating extremely high affinity for the silicone polymer phase [13]. This partition behavior is particularly relevant for solid phase microextraction applications where polydimethylsiloxane-coated fibers are employed for sample preparation and analysis.

The Henry law constant at 25°C is reported as 1.14 × 10⁻² atmosphere-cubic meters per mole, indicating moderate volatility from aqueous solutions [9] [8]. This value suggests that sec-butylbenzene will partition preferentially into the gas phase when present in water, with implications for atmospheric transport and volatilization from surface waters.

| Solvent System | Solubility or log K | Unit | Temperature (°C) | Reference Notes |

|---|---|---|---|---|

| Water | 17.6 | mg/L | 25 | Experimental value |

| Ethanol | Miscible | qualitative | 25 | Complete miscibility |

| Diethyl Ether | Miscible | qualitative | 25 | Complete miscibility |

| Benzene | Miscible | qualitative | 25 | Complete miscibility |

| Hexane | Miscible | qualitative | 25 | Complete miscibility |

| Acetone | Limited solubility | qualitative | 25 | Temperature dependent |

| Octanol-Water | 4.57 | log Kₒw | 25 | Octanol-water partition |

| PDMS-Water | 4011 | Kfw | 25 | SPME fiber coating |

| Air-Water | 1.14 | Henry constant (×10⁻² atm·m³/mol) | 25 | Henry law constant |

The distribution coefficient in environmental compartments is influenced by organic carbon content, with a reported Kₒc value of 7200, indicating strong adsorption to organic matter in soils and sediments [14]. This high adsorption coefficient suggests limited mobility in terrestrial environments and potential accumulation in organic-rich sediments.

Solvation characteristics in polar aprotic solvents such as acetone show limited solubility that is temperature-dependent, reflecting the balance between molecular size and polarity effects [11]. The compound exhibits intermediate behavior in mixed solvent systems, with partitioning behavior dependent on the relative proportions of polar and nonpolar components.

Purity

Color/Form

XLogP3

Exact Mass

Boiling Point

Flash Point

Vapor Density

Density

LogP

log Kow = 4.57

Appearance

Melting Point

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 83 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 77 of 83 companies with hazard statement code(s):;

H226 (79.22%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (22.08%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (61.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (49.35%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.75 mm Hg @ 25 °C

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

135-98-8

Wikipedia

Methods of Manufacturing

General Manufacturing Information

The temperature range for smooth interaction of bromobenzene, 1-bromobutane, and sodium in ether to give butylbenzene is critical. Below 15 C reaction is delayed but later becomes vigorous , and above 30 C the reaction becomes violent.

Analytic Laboratory Methods

Method: STD-METH 6200B, Purge and Trap Capillary-Column GC/MS Method; Analyte: sec-butylbenzene; Matrix: water; Detection Level: 0.02 ug/L.

Method: STD-METH 6200C, Purge and Trap Capillary-Column GC Method ; Analyte: sec-butylbenzene; Matrix: water; Detection Level: 0.01 ug/L.

Method: EPA-OSW 8021B, Aromatic and Halogenated Volatiles by GC/Electrolytic Conductivity Detectors; Analyte: sec-butylbenzene; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Level: not provided.

For more Analytic Laboratory Methods (Complete) data for Sec-BUTYLBENZENE (7 total), please visit the HSDB record page.